molecular formula C13H17NO4S B1328737 4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid CAS No. 1000018-47-2

4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid

Cat. No. B1328737
M. Wt: 283.35 g/mol
InChI Key: CBYNXNKBSCPATK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid is a compound that can be synthesized from 4-methylsulfonyl toluene through a series of reactions including nitration and oxygenation, using nitric acid as the oxidizing agent. The synthesis process is noted for its high yield and purity, as well as its economic efficiency due to mild reaction conditions and readily available raw materials .

Synthesis Analysis

The synthesis of related piperidine derivatives often involves the use of sulfonyl chlorides and a base such as triethylamine. For instance, 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives are prepared by treating substituted benzhydryl chlorides with a piperidine followed by N-sulfonation . Similarly, polymer-bound 4-benzylsulfonyl-1-triphenylphosphoranylidene-2-butanone serves as a precursor for the synthesis of substituted piperidin-4-one derivatives on a solid support .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often elucidated using spectroscopic techniques such as 1H-NMR and IR spectroscopy. These techniques help in confirming the presence of specific functional groups and the overall molecular framework of the synthesized compounds .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions. For example, the combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride can activate thioglycosides to form glycosyl triflates, which are then converted to glycosides upon treatment with alcohols . Additionally, piperidine sulfonamides can be synthesized to act as potent agonists for the human beta(3)-adrenergic receptor, with modifications to the structure affecting the potency and selectivity of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by the nature of substitutions on the benzhydryl and sulfonamide rings. These substitutions can significantly affect the antimicrobial activity of the compounds . Moreover, the introduction of specific groups can enhance the anti-acetylcholinesterase activity of piperidine derivatives, as seen with the introduction of a benzylsulfonyl group . The radioiodination of certain piperidine derivatives also indicates their potential as sigma-1 receptor ligands, with the radiochemical yields being affected by factors such as solvent choice and temperature .

Scientific Research Applications

  • Organic Synthesis Applications :

    • The compound is used in nucleophile-promoted alkyne-iminium ion cyclizations, contributing to organic synthesis processes (Arnold, Overman, Sharp, & Witschel, 2003).
  • Inhibitory Effects in Cardiac Applications :

    • Benzoylguanidine derivatives of the compound have been investigated for their use as Na+/H+ exchanger inhibitors, potentially beneficial in cardiac ischemia and reperfusion (Baumgarth, Beier, & Gericke, 1997).
  • Role in Drug Metabolism :

  • Development of Hybrid Compounds :

  • Antimicrobial Activity :

  • Study on Enzyme Inhibition :

    • The compound's derivatives have been synthesized and screened for their butyrylcholinesterase (BChE) enzyme inhibition, relevant in neurological research (Khalid et al., 2016).

properties

IUPAC Name

4-methylsulfonyl-3-piperidin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-19(17,18)12-6-5-10(13(15)16)9-11(12)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYNXNKBSCPATK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601236666
Record name 4-(Methylsulfonyl)-3-(1-piperidinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601236666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid

CAS RN

1000018-47-2
Record name 4-(Methylsulfonyl)-3-(1-piperidinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000018-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methylsulfonyl)-3-(1-piperidinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601236666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.